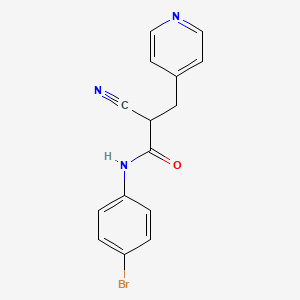
N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various bromophenyl and pyridinyl containing compounds has been explored in the provided studies. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involved NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, indicating a methodical approach to understanding the molecular structure . Similarly, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine were synthesized and characterized, with their structures determined by X-ray diffraction . Another study reported the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one through a multi-step process including nitration, chlorination, N-alkylation, reduction, and condensation, with the structures confirmed by NMR and mass spectra .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using various analytical techniques. The crystal structure of the coumarin-based compound was found to belong to the monoclinic system, with specific lattice parameters detailed in the study . The Pd(II) and Ir(III) complexes exhibited intermolecular interactions within their crystal structures, which were elucidated through X-ray diffraction . The structure of the imidazo[4,5-c]pyridin-2-one derivative was confirmed by mass spectrometry, indicating the successful formation of the desired compound .
Chemical Reactions Analysis
The studies provided insights into the chemical reactivity of the synthesized compounds. The coumarin-based compound was shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates . The Pd(II) and Ir(III) complexes were applied in coupling reactions of aryl chlorides containing hydroxymethyl, demonstrating their utility in catalytic processes . The synthesis of the imidazo[4,5-c]pyridin-2-one derivative involved a series of chemical reactions, showcasing the compound's potential as an intermediate for biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized through various techniques. The coumarin-based compound's fluorescent properties were highlighted, suggesting potential applications in materials science . The luminescent properties of the Pd(II) and Ir(III) complexes were characterized, with emission peaks observed in dichloromethane solution under UV irradiation, indicating their potential in light-emitting applications . The imidazo[4,5-c]pyridin-2-one derivative's synthesis route and intermediate compounds were detailed, although specific physical properties such as melting points and solubility were only briefly mentioned .
Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide and its derivatives have been explored for their potential antimicrobial and antiviral activities. Research has shown that certain derivatives display significant inhibitory effects against retrovirus replication in cell culture, with notable efficacy against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. These findings suggest the compound's derivatives could be leveraged in the development of antiretroviral therapies (Hocková et al., 2003).
Anti-inflammatory and Anti-ulcer Properties
Further investigations into N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide derivatives have uncovered their potential in treating inflammation and ulcers. Specific compounds synthesized from the base molecule have demonstrated promising anti-inflammatory and anti-ulcer activities, indicating their utility in managing conditions characterized by inflammation and gastric ulcers. This research points to the therapeutic possibilities of these compounds in treating related human diseases (Mohareb et al., 2015).
Antiproliferative Effects
The exploration of N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide derivatives has also extended to their antiproliferative properties. Certain derivatives have been found to exert cytotoxic effects against breast cancer and leukemic cells by inducing apoptosis. This effect suggests that these compounds could play a role in cancer therapy, especially in targeting leukemia and breast cancer cells, providing a foundation for further development of antiproliferative agents (Ananda et al., 2017).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-13-1-3-14(4-2-13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-8,12H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQDSNKHYIUQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CC2=CC=NC=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-cyano-3-pyridin-4-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)
![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)

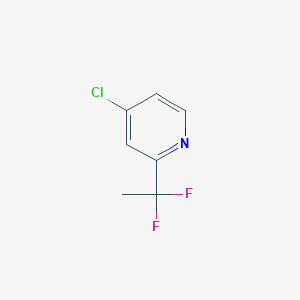

![4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2525124.png)
![17-[(Cyclopropylcarbonyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2525125.png)
![ethyl 2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2525126.png)
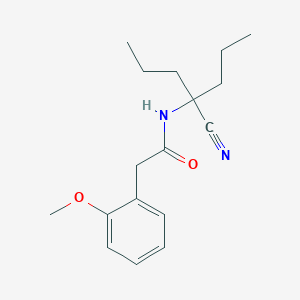
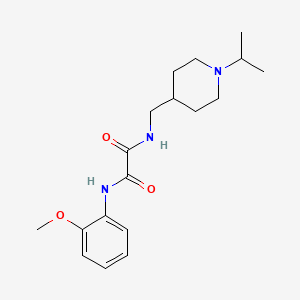
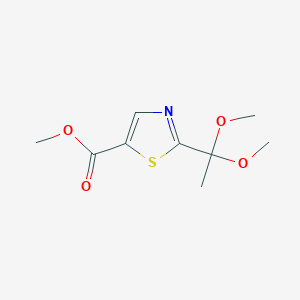
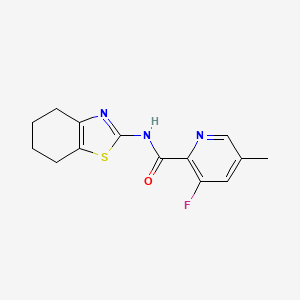
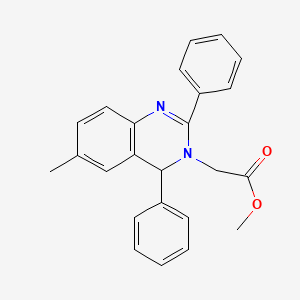
![N-(2,4-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2525134.png)